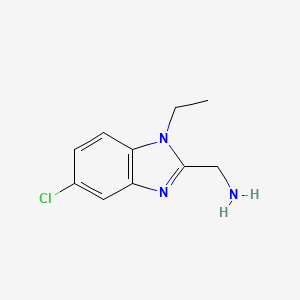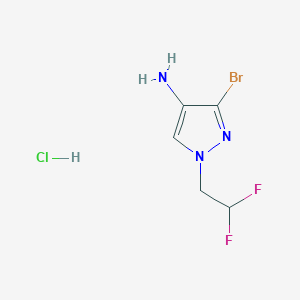![molecular formula C15H21BrN4O2 B12221657 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one](/img/structure/B12221657.png)
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and an oxy group, linked to a piperidine ring and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the bromopyrimidine derivative. The bromopyrimidine can be synthesized through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The subsequent steps involve the formation of the oxy linkage and the incorporation of the piperidine and pyrrolidinone rings through nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and automated synthesis platforms for the subsequent steps .
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols to replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function . The piperidine and pyrrolidinone rings contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Bromopyrimidin-2-yl)oxy]aniline
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- N-[(4-(5-Bromopyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl]-2-dimethylamino-benzamide
Uniqueness
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21BrN4O2 |
|---|---|
Molecular Weight |
369.26 g/mol |
IUPAC Name |
3-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C15H21BrN4O2/c1-19-6-4-13(14(19)21)20-5-2-3-11(9-20)10-22-15-17-7-12(16)8-18-15/h7-8,11,13H,2-6,9-10H2,1H3 |
InChI Key |
AXRHCPJWROPBPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12221580.png)
![3-Cyclopropyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine](/img/structure/B12221588.png)

![Methyl 8-(4-bromophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12221595.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide](/img/structure/B12221607.png)
![2-[2-(Benzylsulfanyl)ethyl]piperidine](/img/structure/B12221613.png)

![N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B12221635.png)

![N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide](/img/structure/B12221641.png)
![1-(1-Methyl-1h-pyrazol-3-yl)-n-[(1-propyl-1h-pyrazol-3-yl)methyl]methanamine](/img/structure/B12221643.png)
![3-(5-Chloro-2-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine](/img/structure/B12221645.png)


